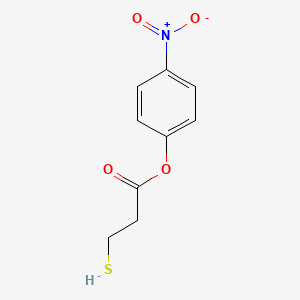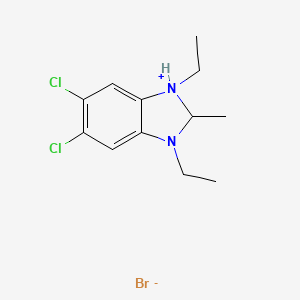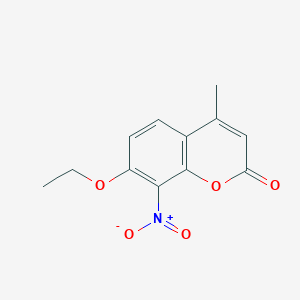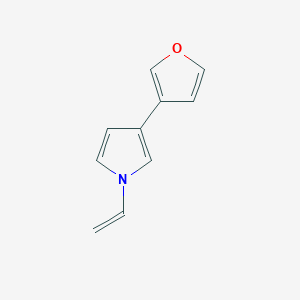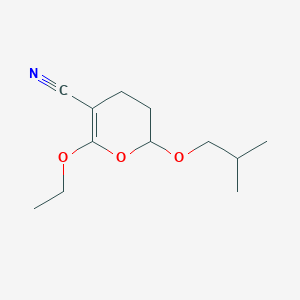![molecular formula C18H26S2Si2 B14303127 Trimethyl-[4-(4-trimethylsilylsulfanylphenyl)phenyl]sulfanylsilane CAS No. 121535-27-1](/img/structure/B14303127.png)
Trimethyl-[4-(4-trimethylsilylsulfanylphenyl)phenyl]sulfanylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethyl-[4-(4-trimethylsilylsulfanylphenyl)phenyl]sulfanylsilane is a compound characterized by the presence of trimethylsilyl groups attached to a phenyl ring. This compound is known for its chemical inertness and large molecular volume, making it useful in various applications .
Preparation Methods
The synthesis of Trimethyl-[4-(4-trimethylsilylsulfanylphenyl)phenyl]sulfanylsilane typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored due to its mild reaction conditions and functional group tolerance . The process involves the coupling of boron reagents with aryl halides in the presence of a palladium catalyst . Industrial production methods may vary, but they generally follow similar principles to ensure high yield and purity.
Chemical Reactions Analysis
Trimethyl-[4-(4-trimethylsilylsulfanylphenyl)phenyl]sulfanylsilane undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, often using reagents like N-bromosuccinimide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Trimethyl-[4-(4-trimethylsilylsulfanylphenyl)phenyl]sulfanylsilane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound’s stability and inertness make it useful in biochemical assays and as a protective group in peptide synthesis.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: It is employed in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism by which Trimethyl-[4-(4-trimethylsilylsulfanylphenyl)phenyl]sulfanylsilane exerts its effects involves the interaction of its trimethylsilyl groups with other molecules. These groups can act as temporary protecting groups during chemical synthesis, allowing for selective reactions to occur . The molecular targets and pathways involved are primarily related to its ability to stabilize reactive intermediates and facilitate specific chemical transformations.
Comparison with Similar Compounds
Trimethyl-[4-(4-trimethylsilylsulfanylphenyl)phenyl]sulfanylsilane can be compared to other compounds with similar structures, such as:
Trimethyl(phenyl)silane: This compound also contains a trimethylsilyl group attached to a phenyl ring but lacks the additional sulfanylphenyl group.
Trimethyl(phenylethynyl)silane: Similar in structure but with an ethynyl group instead of a sulfanyl group.
The uniqueness of this compound lies in its dual sulfanylphenyl groups, which provide additional stability and reactivity compared to its counterparts.
Properties
CAS No. |
121535-27-1 |
|---|---|
Molecular Formula |
C18H26S2Si2 |
Molecular Weight |
362.7 g/mol |
IUPAC Name |
trimethyl-[4-(4-trimethylsilylsulfanylphenyl)phenyl]sulfanylsilane |
InChI |
InChI=1S/C18H26S2Si2/c1-21(2,3)19-17-11-7-15(8-12-17)16-9-13-18(14-10-16)20-22(4,5)6/h7-14H,1-6H3 |
InChI Key |
JCIMTHUIUPUGFY-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)SC1=CC=C(C=C1)C2=CC=C(C=C2)S[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(Ethoxycarbonyl)-1H-pyrrolo[2,3-c]pyridine-5-carboxylate](/img/structure/B14303050.png)
![1-[1-(Chloromethyl)cyclohexyl]ethan-1-one](/img/structure/B14303065.png)
![2-[1-(Methylsulfanyl)ethylidene]cyclopentan-1-one](/img/structure/B14303068.png)
![(2-Nitro[1,1'-biphenyl]-4-yl)acetonitrile](/img/structure/B14303069.png)
![N-Benzyl-N-(bicyclo[2.2.1]hept-2-en-2-yl)-2-iodobenzamide](/img/structure/B14303077.png)
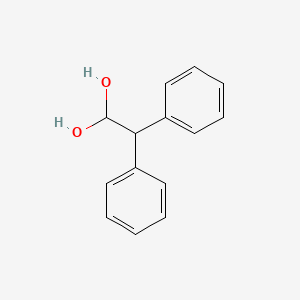
![N-[(Furan-2-yl)methylidene]nitramide](/img/structure/B14303081.png)
